molecular formula C11H9N3O5 B601201 (2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide CAS No. 1364322-41-7

(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

Cat. No.: B601201
CAS No.: 1364322-41-7
M. Wt: 263.21
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-13-11(17)7(5-12)2-6-3-8(14(18)19)10(16)9(15)4-6/h2-4,15-16H,1H3,(H,13,17)/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVWDBNDLNEXCN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159787
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364322-41-7
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1364322417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CYANO-3-(3,4-DIHYDROXY-5-NITROPHENYL)-N-METHYLPROP-2-ENAMIDE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31599TJ137
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 2
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 3
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 4
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 5
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide
Reactant of Route 6
(2E)-2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N-methylprop-2-enamide

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